molecular formula C25H18FNO5 B11521635 2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate

2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate

Cat. No.: B11521635
M. Wt: 431.4 g/mol
InChI Key: BIBBYZZPEMTBLP-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate is a complex organic compound with potential applications in various scientific fields. It features a unique structure that includes an oxazole ring, a fluorophenyl group, and a benzoate ester, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the oxazole ring as a key step. This can be achieved by reacting 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone under specific conditions to form the oxazole intermediate

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the oxazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group or the benzoate ester.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the oxazole ring, while reduction could lead to partially or fully reduced products.

Scientific Research Applications

2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.

    Industry: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate involves its interaction with specific molecular targets. The oxazole ring and fluorophenyl group are key structural features that enable the compound to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and fluorophenyl-containing molecules. Examples are:

Uniqueness

What sets 2-ethoxy-4-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H18FNO5

Molecular Weight

431.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C25H18FNO5/c1-2-30-22-14-16(11-12-21(22)31-24(28)17-7-4-3-5-8-17)13-20-25(29)32-23(27-20)18-9-6-10-19(26)15-18/h3-15H,2H2,1H3/b20-13+

InChI Key

BIBBYZZPEMTBLP-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)F)OC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.